

In-Depth Technical Guide: RTI-13951-33 Hydrochloride

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Compound of Interest

Compound Name: RTI-13951-33 hydrochloride

Cat. No.: B15603255

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Introduction

RTI-13951-33 hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).^[1] Exhibiting brain-penetrant properties, this small molecule has emerged as a critical pharmacological tool for investigating the in vivo functions of GPR88, a receptor predominantly expressed in the striatum and implicated in various neuropsychiatric disorders.^{[2][3][4]} Notably, RTI-13951-33 has demonstrated efficacy in reducing alcohol reinforcement and intake behaviors in preclinical models, highlighting its therapeutic potential for alcohol use disorder (AUD).^{[1][3][5]} This guide provides a comprehensive technical overview of **RTI-13951-33 hydrochloride**, including its pharmacological profile, mechanism of action, and detailed experimental protocols.

It is important to note that a publicly registered CAS (Chemical Abstracts Service) number for **RTI-13951-33 hydrochloride** is not readily available in common chemical databases.

Physicochemical and Pharmacological Properties

RTI-13951-33 hydrochloride is characterized by its high water solubility and a low lipophilicity (clogP 3.34), which suggests a lower potential for non-specific binding.^[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of RTI-13951-33.

Table 1: In Vitro Activity of RTI-13951-33

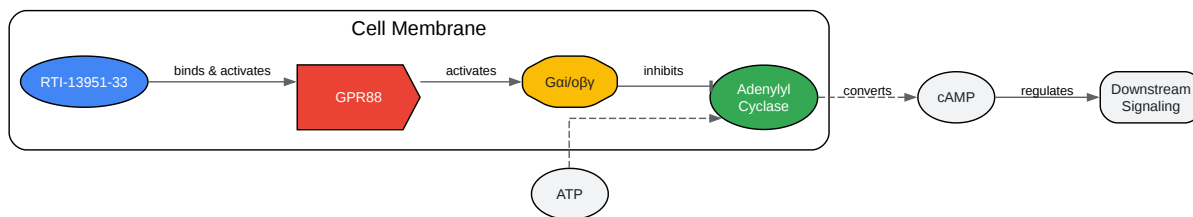
Parameter	Value	Assay System	Reference
EC50	25 nM	GPR88 cAMP functional assay	[1]
45 nM	In vitro cAMP functional assay (cumulative average)	[6][7]	
EC50	535 nM	[35S]-GTPγS binding in mouse striatal membranes	[1][6]
Ki	2.29 μM	Kappa Opioid Receptor (KOR) binding	[1]
0.75 μM	Serotonin Transporter (SERT) binding	[1]	
4.23 μM	Vesicular Monoamine Transporter (VMAT) binding	[1]	
IC50	25.1 ± 2.7 μM	SERT inhibition	[1]
Binding Affinity (Ki)	224 nM	GPR88	[6]
Binding Affinity (KD)	85 nM	[3H]RTI-33 saturation binding in PPLS-HA-hGPR88-CHO cells	[6]

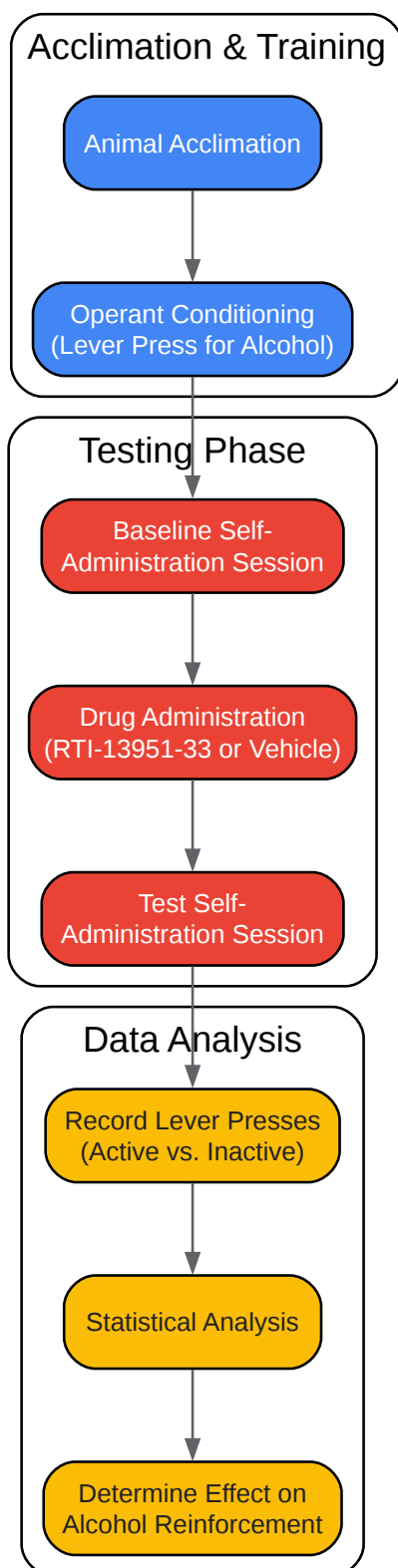
Table 2: In Vivo Pharmacokinetics of RTI-13951-33

Species	Dose	Route	Parameter	Value	Reference
Rat	10 mg/kg	i.p.	t1/2 (plasma)	48 min	[1]
t1/2 (brain)	87 min	[1]			
Mouse	10 mg/kg	i.p.	t1/2 (plasma)	0.7 h	[7]
Clearance (plasma)	352 mL min ⁻¹ kg ⁻¹	[7]			
Brain/Plasma Ratio (30 min)	0.4	[7]			
Mouse	Not specified	Not specified	t1/2 (liver microsomes)	2.2 min	[7]
Clearance (liver microsomes)	643 µL min ⁻¹ (mg of protein) ⁻¹	[7]			

Mechanism of Action and Signaling Pathway

RTI-13951-33 acts as an agonist at the GPR88 receptor. GPR88 is an orphan receptor that couples to Gai/o G proteins.[2][3] Upon activation by an agonist like RTI-13951-33, the Gai/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling.[2] This inhibitory action on neuronal activity is believed to be a key mechanism through which RTI-13951-33 exerts its effects.[3] Furthermore, there is evidence that GPR88 can modulate the signaling of other G protein-coupled receptors (GPCRs), such as opioid receptors, by forming close physical proximities and inhibiting their G protein and β-arrestin-dependent signaling pathways.[8]





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